molecular formula C17H15NO B7762349 (4-(Naphthalen-2-yloxy)phenyl)methanamine CAS No. 937599-01-4

(4-(Naphthalen-2-yloxy)phenyl)methanamine

Cat. No.: B7762349
CAS No.: 937599-01-4
M. Wt: 249.31 g/mol
InChI Key: FECRECSNUMCNBK-UHFFFAOYSA-N
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Description

(4-(Naphthalen-2-yloxy)phenyl)methanamine is an organic compound with the molecular formula C17H15NO It consists of a naphthalene ring attached to a phenyl ring through an oxygen atom, with an amine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Naphthalen-2-yloxy)phenyl)methanamine typically involves the following steps:

  • Formation of the Naphthalen-2-yloxy Intermediate:

    • React naphthalene-2-ol with a suitable halogenating agent (e.g., bromine or chlorine) to form naphthalen-2-yloxy halide.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and a base (e.g., triethylamine).
  • Coupling with Phenylmethanamine:

    • React the naphthalen-2-yloxy halide with phenylmethanamine in the presence of a base (e.g., sodium hydride or potassium carbonate) to form this compound.
    • Reaction conditions: Solvent (e.g., dimethylformamide), temperature (50-80°C), and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-(Naphthalen-2-yloxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens (e.g., bromine or chlorine) or nucleophiles (e.g., hydroxide or alkoxide) in polar solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(4-(Naphthalen-2-yloxy)phenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(Naphthalen-2-yloxy)phenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

    (4-(Naphthalen-1-yloxy)phenyl)methanamine: Similar structure but with the naphthalene ring attached at the 1-position.

    (4-(Naphthalen-2-yloxy)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methyl group attached to the amine.

    (4-(Naphthalen-2-yloxy)phenyl)propanamine: Similar structure but with a propyl group instead of a methyl group attached to the amine.

Uniqueness: (4-(Naphthalen-2-yloxy)phenyl)methanamine is unique due to its specific structural arrangement, which can influence its reactivity, biological activity, and potential applications. The position of the naphthalene ring and the length of the alkyl chain attached to the amine group can significantly impact the compound’s properties and behavior in various contexts.

Properties

IUPAC Name

(4-naphthalen-2-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECRECSNUMCNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279421
Record name 4-(2-Naphthalenyloxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937599-01-4
Record name 4-(2-Naphthalenyloxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937599-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Naphthalenyloxy)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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